

# Technical Guide: $^1\text{H}$ NMR Spectrum of 2-Chloro-6-methoxyaniline Hydrochloride

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## Compound of Interest

**Compound Name:** 2-Chloro-6-methoxyaniline hydrochloride

**Cat. No.:** B597058

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This technical guide provides a detailed analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectrum of **2-Chloro-6-methoxyaniline hydrochloride**. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a structural representation of the molecule with corresponding proton assignments.

## Data Presentation

The following table summarizes the anticipated quantitative  $^1\text{H}$  NMR data for **2-Chloro-6-methoxyaniline hydrochloride**, based on spectral data for the closely related isomer, 2-Chloro-5-methoxyaniline hydrochloride.<sup>[1]</sup> The data was reported in DMSO-d<sub>6</sub>.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	~ 7.3 - 7.4	Doublet of doublets (dd)	ortho ≈ 8, meta ≈ 2	1H
H-4	~ 6.7 - 6.8	Triplet (t)	ortho ≈ 8	1H
H-5	~ 7.0 - 7.1	Doublet of doublets (dd)	ortho ≈ 8, meta ≈ 2	1H
OCH <sub>3</sub>	~ 3.7 - 3.8	Singlet (s)	-	3H
NH <sub>3</sub> <sup>+</sup>	~ 9.6 - 9.7	Singlet (s, broad)	-	3H

Note: The chemical shifts are approximate and based on the analysis of a structural isomer. Actual values for **2-Chloro-6-methoxyaniline hydrochloride** may vary slightly.

## Structural and <sup>1</sup>H NMR Assignment Diagram

The following diagram illustrates the chemical structure of **2-Chloro-6-methoxyaniline hydrochloride** and the assignment of the proton signals in the <sup>1</sup>H NMR spectrum.

Caption: Structure of **2-Chloro-6-methoxyaniline hydrochloride** with proton assignments.

## Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

This section details a standard procedure for acquiring a high-resolution <sup>1</sup>H NMR spectrum of **2-Chloro-6-methoxyaniline hydrochloride**.

### 1. Materials and Equipment:

- Sample: **2-Chloro-6-methoxyaniline hydrochloride**
- NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>)
- Internal Standard: Tetramethylsilane (TMS)
- Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Vortex mixer
- Pipettes and glassware

## 2. Sample Preparation:

- Accurately weigh approximately 5-10 mg of **2-Chloro-6-methoxyaniline hydrochloride**.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of DMSO-d<sub>6</sub> to the NMR tube.
- If an internal standard is not already present in the solvent, add a small drop of TMS.
- Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

## 3. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the DMSO-d<sub>6</sub>.
- Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.
- Set the appropriate acquisition parameters. Typical parameters for a <sup>1</sup>H NMR experiment include:
  - Pulse Angle: 30-90 degrees
  - Acquisition Time: 2-4 seconds
  - Relaxation Delay: 1-5 seconds
  - Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)

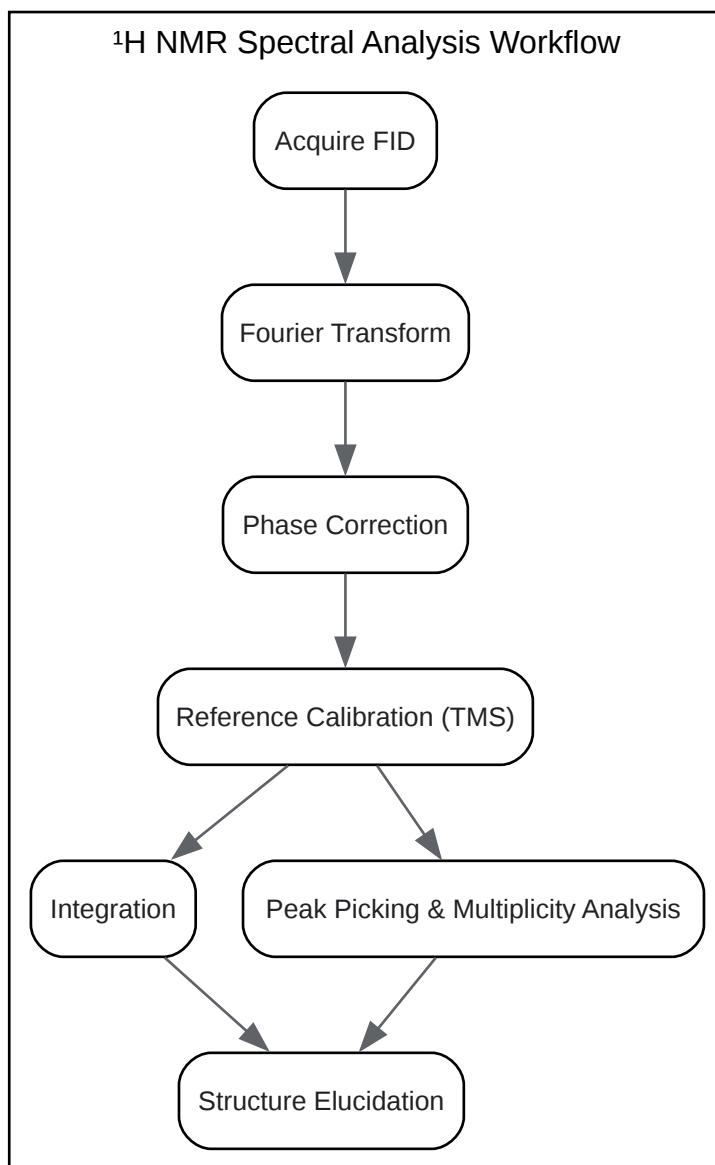
- Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
- Acquire the Free Induction Decay (FID).

#### 4. Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the area under each peak to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for analyzing the  $^1\text{H}$  NMR spectrum of an aromatic compound like **2-Chloro-6-methoxyaniline hydrochloride**.



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Caption: Workflow for <sup>1</sup>H NMR spectral analysis.

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## References

- 1. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]
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